N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
CAS No.: 476441-95-9
Cat. No.: VC7257356
Molecular Formula: C23H29BrN4OS
Molecular Weight: 489.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476441-95-9 |
|---|---|
| Molecular Formula | C23H29BrN4OS |
| Molecular Weight | 489.48 |
| IUPAC Name | N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C23H29BrN4OS/c1-2-7-30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)14-25-21(29)23-11-15-8-16(12-23)10-17(9-15)13-23/h3-6,15-17H,2,7-14H2,1H3,(H,25,29) |
| Standard InChI Key | GNGPCMHWUFDROL-UHFFFAOYSA-N |
| SMILES | CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The molecule integrates four key structural domains:
-
Adamantane carboxamide: A diamondoid hydrocarbon known for its rigidity, lipophilicity, and metabolic stability, adamantane enhances blood-brain barrier penetration and receptor binding.
-
1,2,4-Triazole ring: A nitrogen-rich heterocycle contributing to hydrogen bonding, metal coordination, and π-π stacking interactions. The triazole’s 3-position is substituted with a methyl group linked to the adamantane carboxamide .
-
4-(4-Bromophenyl) group: A para-brominated benzene ring attached to the triazole’s 4-position, introducing electron-withdrawing effects and steric bulk that may influence target binding.
-
Propylsulfanyl moiety: A sulfur-containing alkyl chain at the triazole’s 5-position, modulating solubility and redox reactivity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H29BrN4OS |
| Molecular Weight | 489.48 g/mol |
| IUPAC Name | N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| SMILES | CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
| InChI Key | GNGPCMHWUFDROL-UHFFFAOYSA-N |
The bromine atom (atomic weight 79.9) contributes significantly to the molecular weight and polarizability, while the adamantane’s logP value (estimated >4) indicates high lipophilicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
Although explicit protocols for this compound are unavailable, its synthesis likely follows multi-step strategies common to triazole-adamantane hybrids:
-
Adamantane functionalization: 1-Adamantylamine reacts with chloroacetyl chloride to form the carboxamide intermediate.
-
Triazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic or basic conditions generates the 1,2,4-triazole core.
-
Substituent introduction: Sequential alkylation and aryl coupling reactions install the propylsulfanyl and 4-bromophenyl groups.
Key challenges include avoiding triazole ring isomerization and ensuring regioselective bromination .
Reactivity Profile
-
Nucleophilic substitution: The bromophenyl group may undergo Suzuki-Miyaura cross-coupling for aryl diversification.
-
Sulfanyl oxidation: The propylsulfanyl moiety could oxidize to sulfoxide or sulfone derivatives, altering electronic properties.
-
Adamantane functionalization: The bridgehead positions permit further alkylation or hydroxylation to modulate solubility.
Biological Activities and Mechanistic Insights
Putative Targets and Mechanisms
While direct studies are lacking, structurally related compounds exhibit:
-
Antimicrobial activity: Triazole derivatives inhibit fungal CYP51 and bacterial dihydrofolate reductase .
-
Anti-inflammatory effects: Adamantane carboxamides suppress NF-κB and COX-2 pathways.
-
Cytotoxicity: Brominated aromatic systems intercalate DNA or inhibit topoisomerases .
The propylsulfanyl group may enhance membrane permeability, while bromine’s hydrophobicity aids target binding .
Comparative Bioactivity Data
| Analog Structure | Activity (IC50) | Target |
|---|---|---|
| N-(4-Methylphenyl)triazole-adamantane | 12 µM (COX-2 inhibition) | Cyclooxygenase-2 |
| 4-Bromo-1,2,4-triazole | 8 µM (CYP51 inhibition) | Lanosterol 14α-demethylase |
These data suggest that the subject compound’s hybrid structure may synergize multiple mechanisms.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Adamantane protons appear as singlet(s) at δ 1.6–2.1 ppm. Triazole methylene (CH2N) resonates near δ 4.3 ppm, while aromatic protons from the bromophenyl group show splitting at δ 7.2–7.6 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is observed at δ 175–180 ppm, with adamantane carbons between δ 25–40 ppm.
Mass Spectrometry
The molecular ion peak at m/z 489.48 confirms the molecular weight. Isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) are characteristic.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume